molecular formula C25H27Cl2N3O4 B611882 YH239-EE

YH239-EE

カタログ番号: B611882
分子量: 504.4 g/mol
InChIキー: OTUBDDRFPQLPKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YH239-EEは、強力なp53-MDM2相互作用阻害剤であり、アポトーシス誘導剤です。これは、遊離カルボン酸化合物YH239のエチルエステルです。 この化合物は、p53-MDM2相互作用を阻害することにより、野生型p53を持つ細胞の増殖を有意に阻害し、細胞周期停止およびアポトーシスをもたらすことが示されています .

準備方法

化学反応の分析

Chemical Stability and Reactivity

Molecular formula : C<sub>25</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>4</sub> (MW: 504.4 g/mol) .

  • Physical state : Solid at room temperature, with undetermined melting/boiling points .

  • Solubility :

    SolventSolubility
    DMF10 mg/mL
    DMSO5 mg/mL
    Ethanol2 mg/mL
    PBS0.25 mg/mL (in DMF:PBS 1:3)
  • Stability :

    • No hazardous reactions under normal conditions .

    • Thermally stable up to undetermined decomposition temperatures .

    • Non-flammable and non-explosive .

Hydrolysis to Active Metabolite YH239

YH239-EE acts as a prodrug, requiring enzymatic hydrolysis of its ethyl ester group to release the active carboxylic acid metabolite YH239 .

Key Findings:

  • In vitro cellular activity :

    CompoundIC<sub>50</sub> (MCF7)Apoptosis/Necrosis Rate
    YH23937.78 µM4.92%
    This compound8.45 µM40%
    (+)this compound7.5 µM84.48%
    (−)this compound25.2 µM48.71%
  • Mechanism : Esterase-mediated hydrolysis enhances cellular uptake and target binding .

  • Stereochemical impact : The (+)-enantiomer exhibits 3.4x greater potency than the (−)-form due to optimized MDM2 binding .

Enantiomer-Specific Reactivity

This compound exists as a racemic mixture, but its enantiomers display divergent biological effects:

Property(+)-YH239-EE(−)-YH239-EE
Binding affinity K<sub>i</sub> = 300 nMK<sub>i</sub> = 700 nM
Apoptosis induction 84.48% (MCF7 cells)48.71% (MCF7 cells)
EC<sub>50</sub> 7.5 µM (MOLM-13 cells)25.2 µM (MOLM-13 cells)

Structural studies reveal the (+)-enantiomer aligns with MDM2’s Trp23 pocket, forming a hydrogen bond critical for stabilizing the p53-MDM2 complex .

Biological Activity and Selectivity

  • Mechanism : Disrupts MDM2-p53 binding, stabilizing p53 to induce apoptosis in wild-type p53 cancers (e.g., AML, breast cancer) .

  • Cell line specificity :

    • 11.8x apoptosis induction in OCI-AML-3 (wt p53) vs. no effect in p53-null HL60 cells .

    • 57.18% inhibition rate in MCF7 at 10 µM .

科学的研究の応用

Acute Myeloid Leukemia (AML)

YH239-EE has been extensively studied for its effects on AML cells. Research indicates that it is one of the most potent compounds for inducing apoptosis in AML cell lines and patient-derived samples.

Key Findings:

  • Induction of Apoptosis: this compound significantly induces apoptosis in AML cells, showing a higher efficacy than other reference compounds like Nutlin-3 .
  • Cell Cycle Arrest: The compound causes cell cycle arrest in various AML cell lines, with notable effects observed in OCI-AML-3 and MOLM-13 cells .

Table 1: Efficacy of this compound in AML Cell Lines

Cell LineApoptosis Induction (%)IC50 (µM)
OCI-AML-340%20
MOLM-1335%15
HL6030%18

Breast Cancer (MCF7)

This compound's cytotoxic effects have also been evaluated in the MCF7 breast cancer cell line. A study highlighted significant differences in apoptotic responses between YH239 and this compound.

Key Findings:

  • Increased Cytotoxicity: this compound exhibited a higher induction of apoptosis (40%) compared to YH239 (4.92%) when tested on MCF7 cells .

Table 2: Cytotoxic Effects of YH239 and this compound on MCF7 Cells

CompoundApoptosis Induction (%)IC50 (µM)
YH2394.92%37.78
This compound40%8.45

Study on AML Cells

In a preclinical study, this compound was tested across multiple AML cell lines, demonstrating its ability to induce apoptosis effectively. The study provided insights into the structural interaction between this compound and MDM2 through co-crystallization studies, confirming its mechanism of action as an effective p53-MDM2 inhibitor .

Study on MCF7 Cells

Another study focused on the cytotoxic effects of this compound and its enantiomers on MCF7 cells. It was found that the (+) enantiomer of this compound significantly enhanced apoptosis rates compared to the (-) enantiomer, indicating that stereochemistry plays a crucial role in the drug's efficacy .

作用機序

YH239-EEは、p53とMDM2の相互作用を阻害することにより、その効果を発揮します。この阻害は、細胞周期とアポトーシスを調節する腫瘍抑制タンパク質であるp53の安定化と活性化につながります。 This compoundは、MDM2がp53に結合するのを防ぐことにより、p53が蓄積し、癌細胞の細胞周期停止とアポトーシスを誘導する下流標的を活性化することを可能にします .

類似の化合物との比較

This compoundは、p53-MDM2相互作用の阻害における高い効力と特異性のために独特です。同様の化合物には、以下が含まれます。

This compoundは、これらの参照化合物と比較して、急性骨髄性白血病細胞のアポトーシス誘導における優れた活性を示すため、際立っています .

生物活性

YH239-EE, a potent antagonist of the p53-MDM2 interaction, has emerged as a significant compound in cancer research, particularly for its biological activity against acute myeloid leukemia (AML) and breast cancer cell lines. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is the ethyl ester prodrug of YH239, designed to enhance bioavailability and efficacy. It primarily functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This disruption leads to the activation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells.

  • Induction of Apoptosis : this compound induces apoptosis in AML cells and breast cancer cell lines by activating p53 and downstream apoptotic pathways. Studies have shown that it significantly increases apoptosis rates compared to its parent compound YH239.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the sub-G1 phase, indicating a halt in cellular proliferation. This effect has been observed across various AML cell lines with differing p53 statuses.
  • Enantiomeric Activity : The biological activity of this compound varies significantly between its enantiomers. The (+)-YH239-EE enantiomer exhibits a higher potency in inducing apoptosis compared to the (−)-enantiomer.

Efficacy in AML

A study highlighted that this compound demonstrated superior anti-leukemic activity compared to other reference compounds. The compound was tested on several AML cell lines, including OCI-AML-3 and MOLM-13, revealing an IC50 value of 7.5 μM for the (+)-enantiomer, while the (−)-enantiomer had an IC50 value of 25.2 μM .

Cell Line IC50 (μM) Apoptosis Induction (%)
MOLM-13 (+)7.584.48
MOLM-13 (−)25.248.71
OCI-AML-3Not specifiedHigh induction

Cytotoxic Effects on Breast Cancer

In studies involving the MCF7 breast cancer cell line, this compound was shown to induce significant levels of apoptosis (40%) compared to YH239 (4.92%). The (+)-enantiomer was particularly effective, achieving an apoptosis rate of 84.48% .

Case Studies

Several case studies have documented the clinical implications of this compound:

  • AML Patient Samples : In preclinical trials, this compound was tested on patient-derived AML samples, demonstrating substantial efficacy in inducing apoptosis and inhibiting cell proliferation.
  • Breast Cancer Models : Research involving MCF7 cells indicated that modifications such as the ethyl ester group enhance cellular uptake and overall therapeutic effects.

特性

IUPAC Name

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUBDDRFPQLPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YH239-EE
Reactant of Route 2
Reactant of Route 2
YH239-EE
Reactant of Route 3
Reactant of Route 3
YH239-EE
Reactant of Route 4
Reactant of Route 4
YH239-EE
Reactant of Route 5
Reactant of Route 5
YH239-EE
Reactant of Route 6
Reactant of Route 6
YH239-EE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。